BenchChemオンラインストアへようこそ!

Elvitegravir

HIV INSTI Clinical Trial

Elvitegravir (EVG, GS-9137) is a monocyclic quinolone-3-carboxylic acid and selective HIV-1 integrase strand transfer inhibitor (INSTI). Its distinct profile—rapid integrase-DNA dissociation (t1/2=2.7 h), CYP3A4-dependent boosting, extensive cross-resistance with raltegravir, and reduced potency against subtypes C/02_AG—makes it irreplaceable for comparative resistance, PK/PD, and global HIV diversity research. Substituting with other INSTIs compromises experimental validity. This ≥98% pure, DMSO-soluble powder is ideal for biochemical/cell-based assays and formulation studies.

Molecular Formula C23H23ClFNO5
Molecular Weight 447.9 g/mol
CAS No. 697761-98-1
Cat. No. B1684570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElvitegravir
CAS697761-98-1
SynonymsGS-9137;  GS9137;  GS 9137;  JTK 303;  JTK-303;  JTK303;  EVG;  Elvitegravir;  brand name: Stribild
Molecular FormulaC23H23ClFNO5
Molecular Weight447.9 g/mol
Structural Identifiers
SMILESCC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O
InChIInChI=1S/C23H23ClFNO5/c1-12(2)19(11-27)26-10-16(23(29)30)22(28)15-8-14(20(31-3)9-18(15)26)7-13-5-4-6-17(24)21(13)25/h4-6,8-10,12,19,27H,7,11H2,1-3H3,(H,29,30)/t19-/m1/s1
InChIKeyJUZYLCPPVHEVSV-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<0.3 mcg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Elvitegravir (CAS 697761-98-1): High-Purity Quinolone HIV-1 Integrase Strand Transfer Inhibitor for Research


Elvitegravir (EVG, GS-9137) is a monocyclic quinolone-3-carboxylic acid derivative that functions as a selective HIV-1 integrase strand transfer inhibitor (INSTI). It inhibits HIV-1 integrase with an IC50 of 7.2 nM in strand transfer assays and demonstrates antiviral EC50 values ranging from 0.1 to 1.26 nM across diverse HIV-1 subtypes in cell-based assays [1]. Its solubility in water is <0.3 mg/L, and it is typically formulated as a DMSO-soluble powder [2].

Why Elvitegravir (CAS 697761-98-1) is Not Interchangeable with Other INSTIs in Research Settings


Elvitegravir exhibits a distinct resistance profile, pharmacokinetic dependence on CYP3A4-mediated boosting, and variable potency across HIV-1 subtypes compared to other INSTIs like raltegravir (RAL) and dolutegravir (DTG) [1]. Specifically, EVG shares extensive cross-resistance with RAL [2], but its dissociation half-life from integrase-DNA complexes is significantly shorter than DTG's [3]. Furthermore, its potency against non-B subtypes differs from second-generation INSTIs like bictegravir (BIC) and DTG [4]. Therefore, substituting EVG with another INSTI in research protocols can yield non-comparable experimental outcomes, particularly in studies involving drug-resistant viral strains, specific HIV-1 subtypes, or PK/PD modeling.

Quantitative Differentiation of Elvitegravir (EVG) from Key HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)


Elvitegravir vs. Raltegravir: Comparable Clinical Virologic Suppression with Once-Daily Dosing Advantage

In a Phase 3, randomized, double-blind trial in treatment-experienced patients, once-daily elvitegravir (150 mg) boosted with ritonavir was non-inferior to twice-daily raltegravir (400 mg) in achieving and maintaining virologic suppression (HIV RNA <50 copies/mL) at week 48 [1]. The virologic response rates were 59% for elvitegravir and 58% for raltegravir, with a treatment difference of 1.1% (95% CI -6.0 to 8.2) [1].

HIV INSTI Clinical Trial

Elvitegravir's Limited Potency Against HIV-1 Subtypes C and 02_AG Relative to Subtype B

In a biochemical strand transfer inhibition assay, elvitegravir exhibited higher IC50-ST values (indicating lower potency) against HIV-1 subtypes C and 02_AG compared to subtype B [1]. The IC50-ST was significantly elevated for subtype C (p<0.05) and 02_AG (p<0.05) relative to HIV-1B [1].

HIV Subtype Potency

Elvitegravir's Rapid Dissociation Kinetics from Integrase-DNA Complexes

Elvitegravir exhibits a significantly faster dissociation rate from wild-type HIV-1 integrase-DNA complexes compared to dolutegravir [1]. The dissociative half-life (t1/2) of elvitegravir was measured at 2.7 hours, whereas dolutegravir had a half-life of 71 hours [1].

HIV Integrase Kinetics

Elvitegravir's Superior Virologic Suppression vs. Ritonavir-Boosted Protease Inhibitor in Treatment-Experienced Patients

In a Phase 2, randomized, active-controlled trial in treatment-experienced patients, elvitegravir (125 mg once daily) demonstrated superior virologic suppression compared to a comparator ritonavir-boosted protease inhibitor (CPI/r) [1]. The time-weighted average change from baseline in HIV RNA (DAVG24) was -1.66 log10 copies/mL for elvitegravir 125 mg versus -1.19 log10 copies/mL for CPI/r [1].

HIV Clinical Trial Resistance

Elvitegravir Requires CYP3A4-Mediated Boosting to Achieve Therapeutic Half-Life

Elvitegravir is primarily metabolized by cytochrome P450 (CYP) 3A enzymes, and its elimination half-life is substantially prolonged when co-administered with a strong CYP3A inhibitor such as cobicistat [1]. Unboosted elvitegravir has a short half-life, but boosting extends it to approximately 9.5 hours, enabling once-daily dosing of a low 150 mg dose [1].

Pharmacokinetics Metabolism CYP3A4

Extremely Low Aqueous Solubility of Elvitegravir as a Key Formulation Challenge

Elvitegravir is practically insoluble in water, with a solubility of <0.3 mg/L [1]. This low solubility presents a significant challenge for in vitro and in vivo studies, necessitating specialized formulation approaches such as co-delivery in nanoparticles to improve bioavailability [2].

Solubility Formulation Nanoparticle

Defined Research and Industrial Applications for Elvitegravir (CAS 697761-98-1) Based on Evidence


HIV-1 Integrase Strand Transfer Inhibition Assays and Mechanistic Studies

Given its potent inhibition of HIV-1 integrase strand transfer (IC50 of 7.2 nM ), elvitegravir is an ideal tool compound for biochemical and cell-based assays investigating integrase function and inhibition. Its rapid dissociation kinetics from integrase-DNA complexes (t1/2 = 2.7 hours [1]) make it particularly useful for comparative mechanistic studies against slower-dissociating INSTIs like dolutegravir.

Pharmacokinetic and Drug-Drug Interaction (DDI) Modeling Involving CYP3A4

Elvitegravir is primarily metabolized by CYP3A4 and requires boosting with cobicistat to achieve therapeutic half-life (~9.5 hours [2]). This makes it a valuable model compound for studying CYP3A4-mediated drug metabolism, pharmacokinetic boosting strategies, and predicting drug-drug interactions in in vitro and in vivo systems.

Research on Drug-Resistant HIV-1 and Salvage Therapy

Elvitegravir's efficacy in treatment-experienced patients, demonstrated by superior virologic suppression (-1.66 log10 copies/mL DAVG24) compared to a boosted protease inhibitor in a Phase 2 trial [3], supports its use in studies focused on drug-resistant HIV-1 strains and salvage therapy protocols. Its distinct resistance profile (extensive cross-resistance with raltegravir [4]) is also crucial for understanding resistance evolution.

Advanced Formulation and Nanoparticle Development for Water-Insoluble Drugs

Elvitegravir's extremely low aqueous solubility (<0.3 mg/L [5]) makes it a challenging but highly relevant model compound for developing advanced formulation strategies, such as lipid-based or polymeric nanoparticles, aimed at enhancing solubility and bioavailability of hydrophobic antiretrovirals [6].

HIV-1 Subtype-Specific Potency Studies

The observation that elvitegravir exhibits reduced potency against HIV-1 subtypes C and 02_AG compared to subtype B (p<0.05 [7]) makes it a useful tool for investigating subtype-specific drug activity. Researchers studying global HIV diversity can use EVG as a comparator to assess the pan-subtype efficacy of newer INSTIs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elvitegravir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.